molecular formula C16H17FN2 B15210454 3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine CAS No. 918873-70-8

3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine

Cat. No.: B15210454
CAS No.: 918873-70-8
M. Wt: 256.32 g/mol
InChI Key: VVOUWUIJCYNGAK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine is a bicyclic heterocyclic compound featuring a pyridazine ring fused to a saturated cyclooctane ring, with a 2-fluorophenyl substituent at the 3-position. Key structural attributes include conformational flexibility of the cyclooctane ring and electronic modulation by the fluorophenyl group, which may influence reactivity, solubility, and biological activity .

Properties

CAS No.

918873-70-8

Molecular Formula

C16H17FN2

Molecular Weight

256.32 g/mol

IUPAC Name

3-(2-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine

InChI

InChI=1S/C16H17FN2/c17-14-9-6-5-8-13(14)16-11-12-7-3-1-2-4-10-15(12)18-19-16/h5-6,8-9,11H,1-4,7,10H2

InChI Key

VVOUWUIJCYNGAK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NN=C(C=C2CC1)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorophenyl hydrazine derivative with a cyclooctane-based diketone in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds present in the structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophilic reagents such as bromine or nitrating agents under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyridazine ring can participate in hydrogen bonding and other interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Core Ring System Substituents Conformation of Cyclooctane Ring Key Structural Observations
3-(2-Fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridazine Pyridazine + cyclooctane 2-Fluorophenyl at C3 Not explicitly reported Likely similar to cycloocta[b]pyridines
4-(2-Fluorophenyl)-2-methoxy-cycloocta[b]pyridine-3-carbonitrile Pyridine + cyclooctane 2-Fluorophenyl at C4, methoxy at C2 Twisted boat–chair conformation Planar pyridine ring; disordered F atoms in fluorophenyl group
1,4-Di(2-pyridyl)-5,6,7,8,9,10-hexahydrocycloocta[d]pyridazine Pyridazine + cyclooctane Pyridyl groups at C1 and C4 Sterically constrained Steric clash prevents bimetallic coordination
(3-Amino-...cycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone Thienopyridine + cyclooctane 4-Chlorophenyl ketone at C2 Not reported Sulfur-containing analog; chlorophenyl vs. fluorophenyl substituent

Key Observations :

  • Ring Conformation : The cyclooctane ring in 4-(2-fluorophenyl)-cycloocta[b]pyridine adopts a twisted boat–chair conformation, which may influence packing and intermolecular interactions .

Comparative Insights :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity may improve metabolic stability and membrane permeability compared to chlorine, a common feature in drug design .
  • Anticancer Potential: While chlorophenyl-containing cycloocta[b]pyridines exhibit anticancer activity (), fluorophenyl analogs could offer improved pharmacokinetic profiles .

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